molecular formula C9H11FO3 B130166 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one CAS No. 134878-53-8

3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one

Cat. No. B130166
M. Wt: 186.18 g/mol
InChI Key: NIHUXGYTSJGBSG-UHFFFAOYSA-N
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Description

3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one is a chemical compound with the molecular formula C9H11FO3 . Its average mass is 186.180 Da and its monoisotopic mass is 186.069229 Da .

Scientific Research Applications

Overview

The scientific research on 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one focuses on its potential applications in various fields such as medicinal chemistry, pharmaceutical development, and material science. While there is a vast range of fluorinated compounds used in research and development, specific studies directly addressing 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one are scarce. However, insights can be drawn from related research on fluorinated compounds and their utility in enhancing drug properties, material stability, and in the development of novel therapeutics.

Fluorinated Compounds in Drug Development

Fluorinated compounds, such as 5-fluorouracil and its derivatives, play a crucial role in cancer chemotherapy due to their ability to inhibit key cellular processes. The inclusion of fluorine atoms in pharmaceuticals can improve metabolic stability, increase lipid solubility, and enhance binding interactions with biological targets. For instance, 5-fluorouracil and its prodrugs, capecitabine, and UFT, have been extensively studied for their anticancer activity, demonstrating the importance of fluorine in medicinal chemistry (Malet-Martino & Martino, 2002).

Fluorinated Pyrimidines and Antitumor Activity

The study and development of fluorinated pyrimidines, like 5-fluorouracil, underline the potential of fluorine-containing compounds in enhancing antitumor efficacy. The mechanism of action involves the inhibition of thymidylate synthase, leading to disruption of DNA synthesis in cancer cells. This illustrates the broader potential of fluorinated compounds, including 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one, in therapeutic applications (Gmeiner, 2020).

Fluoroquinolones in Antibacterial Research

Fluoroquinolones, another class of fluorinated compounds, exemplify the critical role of fluorine in developing potent antibacterial agents. These compounds target bacterial DNA gyrase and topoisomerase IV, essential for DNA replication and repair. The effectiveness and broad-spectrum activity of fluoroquinolones highlight the potential for incorporating fluorine into novel compounds for diverse therapeutic and research applications (Melhus, 2005).

properties

IUPAC Name

3-fluoro-1,5-dioxaspiro[5.5]undec-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3/c10-7-6-12-9(13-8(7)11)4-2-1-3-5-9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHUXGYTSJGBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC=C(C(=O)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565844
Record name 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one

CAS RN

134878-53-8
Record name 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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